molecular formula C15H29NO B1352862 Tetradecyl isocyanate CAS No. 4877-14-9

Tetradecyl isocyanate

Cat. No.: B1352862
CAS No.: 4877-14-9
M. Wt: 239.4 g/mol
InChI Key: CSMJMAQKBKGDQX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanate Chemistry in Academic Research

The field of isocyanate chemistry has a rich and transformative history, beginning with the initial synthesis of an isocyanate compound by Charles-Adolphe Wurtz in 1848. patsnap.com This discovery laid the groundwork for a class of compounds that would become central to polymer science. patsnap.comnih.gov A pivotal moment arrived in the 1930s when Otto Bayer and his research team at I.G. Farben pioneered the development of polyurethanes through the reaction of isocyanates with polyols. patsnap.compatsnap.compatsnap.com This breakthrough marked a significant milestone, unlocking the immense potential of isocyanates in industrial applications. patsnap.com

The post-World War II era saw a dramatic expansion in research and development, with the 1950s and 1960s characterized by the rapid commercialization of isocyanate-based products, especially in the coatings and foam industries. patsnap.com During this period, new isocyanate variants like methylene (B1212753) diphenyl diisocyanate (MDI) were introduced, offering enhanced versatility and performance. patsnap.com The subsequent decades brought a greater focus on the reaction mechanisms, kinetics, and catalysis of isocyanate reactions. patsnap.com As the 20th century concluded and the 21st began, research trends shifted towards sustainability and green chemistry, with a growing emphasis on developing bio-based isocyanates and more environmentally friendly production processes to reduce reliance on petrochemicals. patsnap.compatsnap.com

Table 1: Key Milestones in the Evolution of Isocyanate Chemistry

Year/Period Milestone Significance
1848-1849 First synthesis of an isocyanate compound by C.A. Wurtz. patsnap.compatsnap.com Laid the fundamental basis for isocyanate chemistry.
1930s Otto Bayer develops polyurethanes. patsnap.compatsnap.compatsnap.com Revolutionized polymer chemistry and opened the door for widespread industrial applications.
1950s-1960s Rapid commercialization and development of new isocyanates (e.g., MDI). patsnap.com Expanded the use of isocyanates into diverse products like foams and coatings.
1970s-1980s Focus on performance improvement and safer handling. patsnap.compatsnap.com Led to the development of high-performance elastomers and adhesives and low-emission formulations.
2000s-Present Shift towards green chemistry and bio-based isocyanates. patsnap.compatsnap.com Addresses environmental concerns and promotes the use of renewable feedstocks.

Significance of Long-Chain Aliphatic Isocyanates in Contemporary Chemical Science

Long-chain aliphatic isocyanates, a specific subgroup that includes tetradecyl isocyanate, are of significant interest in modern chemical science due to the unique properties conferred by their long alkyl chains. Unlike their aromatic counterparts, aliphatic isocyanates provide excellent resistance to UV light and weathering, which makes them suitable for durable coatings and materials. osti.govnavy.mil The long aliphatic chain, such as the C14 chain in this compound, imparts significant hydrophobicity to molecules and surfaces.

This characteristic is leveraged in the surface modification of various materials. For instance, long-chain isocyanates have been successfully used to modify the surface of nanocellulose, increasing its compatibility with hydrophobic polymer matrices. nih.govmdpi.com The reaction between the isocyanate group and the hydroxyl groups on the cellulose (B213188) surface forms urethane (B1682113) linkages, effectively grafting the hydrophobic alkyl chain onto the nanoparticle. nih.gov This surface functionalization allows for the dispersion of nanoparticles in organic solvents, enabling the fabrication of nanocomposite films. acs.org Similarly, these isocyanates are used to functionalize polyurethane foams, enhancing their oleophilicity (oil-attracting properties). mattressrecyclingcouncil.org This modification is crucial for applications in environmental remediation, such as oil spill cleanup. mattressrecyclingcouncil.org The incorporation of long-chain aliphatic isocyanates into polymer structures is a key strategy for tailoring material properties for advanced and specialized applications. nih.gov

Emerging Research Trends and Challenges in this compound Chemistry

Current research on this compound is focused on harnessing its properties for novel applications and developing more sustainable synthetic methods. One prominent trend is its use in the surface functionalization of porous materials for environmental applications. A notable study explored the modification of commercial polyurethane foams (PUFs) with this compound to enhance their oil/water separation capabilities. mattressrecyclingcouncil.org This research demonstrated that surface modification significantly increases the foam's oleophilicity and hydrophobicity, making it highly effective for absorbing oil from water, a promising development for oil spill remediation. mattressrecyclingcouncil.org

Another emerging area is the synthesis of advanced rheology additives. This compound is a key reactant in the synthesis of hydrophobically modified ethoxylated non-isocyanate urethanes (HENIURs), which are used to control the flow properties of various materials. sigmaaldrich.com

Despite these promising applications, significant challenges remain. A primary challenge in the broader field of isocyanate chemistry is the reliance on hazardous reagents like phosgene (B1210022) in traditional synthesis routes. patsnap.comwikipedia.orgrsc.org The development of phosgene-free, "green" synthetic pathways is a major goal for the chemical industry. nih.govresearchgate.net For long-chain aliphatic isocyanates derived from natural sources like fatty acids, research is ongoing to create economically viable and scalable production processes. researchgate.netrsc.org Ensuring consistent quality and purity in large-scale production also presents a hurdle, as minor variations in reaction conditions can impact the final product's properties. patsnap.com

Table 2: Physicochemical Properties of this compound

Property Value
Synonyms 1-Isocyanatotetradecane, Myristyl isocyanate sigmaaldrich.comsigmaaldrich.com
Linear Formula CH₃(CH₂)₁₃NCO sigmaaldrich.com
CAS Number 4877-14-9 sigmaaldrich.com
Molecular Weight 239.40 g/mol sigmaaldrich.com
Boiling Point 165-170 °C at 1.4 mmHg sigmaaldrich.com
Density 0.869 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.446 sigmaaldrich.com

Interdisciplinary Contributions of this compound Research

Research involving this compound has notable interdisciplinary implications, bridging materials science, environmental science, and polymer chemistry. The ability of this compound to impart specific functionalities to surfaces and polymers makes it a valuable tool in creating advanced materials.

Materials Science: In materials science, this compound is used as a surface modifier to create functional polymers and composites. mattressrecyclingcouncil.org Its application in modifying polyurethane foams and nanocellulose demonstrates its role in developing materials with tailored properties such as hydrophobicity, oleophilicity, and enhanced thermal and chemical stability. nih.govmattressrecyclingcouncil.org These modified materials have potential uses in creating advanced coatings, adhesives, and high-performance composites. nih.govresearchgate.netcovestro.com Research has also explored the incorporation of isocyanate-based structures into polyimide films to modify their mechanical and electrical properties. researchgate.net Furthermore, isocyanate-derived materials are being investigated for the production of aerogels, which have applications in thermal insulation, catalysis, and biomedical devices. mst.edu

Environmental Science: The most direct contribution to environmental science is the development of materials for oil spill remediation. By functionalizing polyurethane foams with this compound, researchers have created cost-effective and scalable sorbents that can selectively absorb large quantities of oil from contaminated water. mattressrecyclingcouncil.org This provides a practical solution for managing industrial waste streams and marine pollution. mattressrecyclingcouncil.org

Polymer Chemistry: In polymer chemistry, this compound serves as a building block for creating polymers with long aliphatic side chains. This allows for precise control over the polymer's architecture and properties. industrialchemicals.gov.au Its use in synthesizing non-isocyanate urethanes highlights a move towards creating novel polymer structures that may offer advantages over traditional polyurethanes. sigmaaldrich.com The study of its reactions contributes to a deeper understanding of polymerization processes and the structure-property relationships in complex macromolecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanatotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMJMAQKBKGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392931
Record name Tetradecyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-14-9
Record name Tetradecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl isocyanate
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Synthetic Methodologies for Tetradecyl Isocyanate and Its Advanced Precursors

Established Synthetic Routes to Aliphatic Isocyanates

The production of aliphatic isocyanates has historically been dominated by a few key methodologies, primarily centered around the use of phosgene (B1210022) or rearrangement reactions of carboxylic acid derivatives.

Phosgenation: The most prevalent industrial method for manufacturing isocyanates involves the reaction of a primary amine with phosgene (carbonyl chloride). sabtechmachine.comfsalforu.com This process is typically carried out in a two-step sequence known as "cold" and "hot" phosgenation. fsalforu.com Initially, the amine is reacted with phosgene at low temperatures (below 70°C) in an inert solvent to form a carbamoyl (B1232498) chloride intermediate. sabtechmachine.comfsalforu.com Subsequently, the mixture is heated to higher temperatures (100-200°C) to eliminate hydrogen chloride (HCl), yielding the final isocyanate product. sabtechmachine.com For aliphatic amines, which exhibit high reactivity, a common variation involves first converting the amine to its hydrochloride or carbonate salt to mitigate side reactions. fsalforu.comacs.org While effective and widely used for large-scale production, this method involves the highly toxic and corrosive phosgene and generates significant HCl byproduct, prompting the search for safer alternatives. universityofcalifornia.edunih.gov

Non-Phosgenation Approaches: In response to the hazards of phosgene, several non-phosgenation routes have been developed. A primary alternative is the thermal decomposition of carbamates. acs.orgnih.gov This two-step process first involves synthesizing a carbamate (B1207046) from an amine, typically through reactions with reagents like dimethyl carbonate or urea (B33335), followed by thermal cracking at high temperatures to yield the isocyanate and an alcohol. ebrary.netresearchgate.net This approach avoids the use of phosgene and corrosive HCl, making it an environmentally benign option. acs.org Other non-phosgene methods include the oxidative carbonylation of amines and the reductive carbonylation of nitro compounds, though these have yet to achieve the industrial efficiency of the carbamate decomposition route. researchgate.net

Table 1: Comparison of Phosgenation and Non-Phosgenation Routes to Aliphatic Isocyanates

FeaturePhosgenationNon-Phosgenation (Carbamate Decomposition)
Primary ReagentsPrimary Amine, Phosgene (COCl₂)Primary Amine, Urea or Dialkyl Carbonate
Key ByproductsHydrogen Chloride (HCl)Alcohol, Ammonia (NH₃)
Key IntermediatesCarbamoyl ChlorideCarbamate
Primary Safety ConcernHigh toxicity and corrosivity (B1173158) of phosgeneHigh temperatures required for thermal decomposition
Industrial ScalabilityWell-established for large-scale productionConsidered a viable and safer alternative

Rearrangement reactions provide powerful, phosgene-free laboratory and industrial routes to isocyanates from carboxylic acid derivatives.

Curtius Rearrangement: First discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in The acyl azide is typically prepared from a carboxylic acid, often via an acyl chloride or acyl hydrazide intermediate. organic-chemistry.orgchemistrysteps.com The rearrangement proceeds through a concerted mechanism where the alkyl group migrates as nitrogen gas is eliminated, ensuring retention of configuration at the migrating carbon. wikipedia.org The resulting isocyanate can be isolated or used in situ. organic-chemistry.org This method is valued for its versatility and tolerance of a wide range of functional groups. wikipedia.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com The reaction is initiated by treating the amide with bromine and a strong base, which forms an N-bromoamide. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of the isocyanate, which is typically hydrolyzed in the aqueous basic conditions to an amine. wikipedia.orgtcichemicals.com However, under anhydrous conditions or by using specific reagents, the isocyanate intermediate can be trapped to form carbamates or other derivatives. thermofisher.com

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamate ester (typically an O-acyl, O-sulfonyl, or O-phosphoryl derivative) is converted into an isocyanate. unacademy.comwikipedia.org The reaction is initiated by a base, which deprotonates the hydroxamic acid derivative, leading to a concerted rearrangement that expels a carboxylate anion to produce the isocyanate intermediate. slideshare.netlscollege.ac.in This method is noted for its mild reaction conditions compared to the Hofmann and Curtius rearrangements. slideshare.net

Table 2: Overview of Rearrangement Reactions for Isocyanate Synthesis

Reaction NameStarting MaterialKey IntermediateKey Transformation Step
Curtius RearrangementCarboxylic Acid / Acyl AzideAcyl Nitrene (concerted mechanism)Thermal decomposition of acyl azide wikipedia.org
Hofmann RearrangementPrimary AmideN-BromoamideBase-induced rearrangement of N-bromoamide wikipedia.org
Lossen RearrangementHydroxamate EsterConjugate base of hydroxamateBase-induced rearrangement of O-acylated hydroxamic acid wikipedia.org

Novel and Sustainable Synthetic Strategies

Recent research has focused on developing safer, more efficient, and environmentally sustainable methods for producing isocyanates, including tetradecyl isocyanate. These strategies leverage continuous manufacturing processes, advanced catalysis, and renewable starting materials.

Flow chemistry, or continuous flow processing, offers significant safety and scalability advantages for isocyanate synthesis, particularly for methods involving hazardous intermediates. acs.orggoogle.com The Curtius rearrangement is an ideal candidate for this technology, as it involves a high-energy, potentially explosive acyl azide intermediate. thieme-connect.comosti.gov

In a flow protocol, the acyl azide can be generated and immediately converted to the isocyanate in a continuous stream, minimizing the accumulation of the hazardous intermediate. acs.org Researchers have developed scalable flow chemistry systems where a hydrazide is converted to an acyl azide, which then undergoes the Curtius rearrangement upon heating in a reactor coil to afford the isocyanate in a single, integrated process. universityofcalifornia.eduthieme-connect.com This technique mitigates safety concerns, improves heat exchange and process control, and allows for safer, scalable production of isocyanates from carboxylic acids. thieme-connect.comosti.gov

A key goal in sustainable chemistry is the development of catalytic, phosgene-free routes to isocyanates. One promising approach involves the direct synthesis from amines and carbon dioxide (CO₂), a readily available and non-toxic C1 source. ulisboa.ptscholaris.ca This process typically involves two stages: the formation of a carbamic acid from the amine and CO₂, followed by a dehydration step to yield the isocyanate. scholaris.ca Research has focused on developing efficient catalysts and mild dehydrating agents to drive this transformation and prevent the formation of stable urea byproducts. scholaris.cagoogle.com

Another catalytic strategy is the carbonylation of nitro compounds or amines using carbon monoxide (CO). nih.govresearchgate.net Group VIII transition metals, such as palladium and rhodium, have been investigated as catalysts for these transformations, which can produce carbamates that are then thermally decomposed to isocyanates. researchgate.net While promising, these methods often require forcing conditions, and further catalyst development is needed to make them economically competitive with traditional routes. ebrary.netresearchgate.net

The integration of renewable feedstocks is a cornerstone of green chemistry. For a long-chain aliphatic isocyanate like this compound, fatty acids derived from biomass are ideal precursors. rsc.org Vegetable oils and algae biomass are rich sources of fatty acids that can be converted into isocyanates. acs.orgrsc.org

Specifically, this compound can be synthesized from myristic acid (tetradecanoic acid), a saturated fatty acid found in sources like palm kernel oil and coconut oil. The carboxylic acid group of myristic acid can be converted into an isocyanate group via the Curtius rearrangement. rsc.org Researchers have successfully demonstrated the synthesis of various aliphatic diisocyanates from renewable diacids derived from algae oil using a safe and scalable Curtius rearrangement protocol in flow chemistry. acs.orgosti.govresearchgate.net This same strategy can be directly applied to monofunctional fatty acids like myristic acid to produce this compound, providing a sustainable pathway from renewable biomass to a valuable chemical intermediate. rsc.org

Table 3: Example of a Renewable Feedstock Route for this compound

Feedstock SourcePrecursor MoleculeTarget IsocyanateRelevant Synthetic Method
Palm Kernel Oil, Coconut Oil, Algae BiomassMyristic Acid (Tetradecanoic Acid)This compoundCurtius Rearrangement (often via Flow Chemistry)

Process Intensification in this compound Production

Process intensification in the manufacturing of this compound involves the implementation of novel technologies and methodologies to achieve significant improvements in production efficiency, safety, and sustainability over traditional batch processes. This approach focuses on developing smaller, more efficient, and more controlled manufacturing processes. Key areas of process intensification for this compound production include the use of microreactor technologies, the optimization of continuous flow processes, and careful consideration of reaction engineering and scale-up principles.

Microreactor Technologies for Enhanced Synthesis

The synthesis of this compound can be significantly enhanced through the adoption of microreactor technology. scientistlive.com Microreactors, or micro-structured reactors, are devices with sub-millimeter channel dimensions that offer numerous advantages for chemical synthesis, particularly for specialty chemicals like this compound. mdpi.comresearchgate.net

One of the primary benefits of microreactors is their exceptionally high surface-area-to-volume ratio, which allows for superior heat and mass transfer compared to conventional batch reactors. mdpi.comresearchgate.net This is particularly advantageous for the synthesis of isocyanates, which can involve highly exothermic reactions. The precise temperature control afforded by microreactors helps to minimize the formation of byproducts and ensures a higher quality of the final product. cosmic-etn.eu

Furthermore, the small reaction volumes within microreactors enhance process safety, especially when dealing with potentially hazardous reagents. cosmic-etn.eu The rapid and efficient mixing of reactants in the microchannels leads to faster reaction times and increased product yields. mdpi.comresearchgate.net For the production of this compound, this translates to a more controlled and reproducible synthesis process. The adoption of microreactor technology aligns with the principles of green chemistry by reducing waste and energy consumption. cosmic-etn.eu

Table 1: Comparison of Key Parameters between Batch Reactor and Microreactor for Isocyanate Synthesis
ParameterBatch ReactorMicroreactor
Heat TransferLimited by surface areaExcellent due to high surface-area-to-volume ratio
Mass TransferOften diffusion-limitedEnhanced by short diffusion distances and efficient mixing
Reaction TimeHoursSeconds to minutes
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes
ScalabilityComplex and often requires re-optimizationAchieved by numbering-up (parallelization of microreactors)

Continuous Process Optimization

Continuous flow chemistry is a cornerstone of process intensification and offers a robust framework for optimizing the production of this compound. rsc.orggoogle.com In a continuous flow process, reactants are continuously fed into a reactor, and the product is continuously removed. This approach provides for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. rsc.org

The optimization of a continuous process for this compound synthesis involves several key considerations. The choice of solvent, catalyst, and reaction temperature can be finely tuned to maximize yield and minimize impurities. aiche.org In-line analytical techniques can be integrated into the continuous flow setup to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions. researchgate.net

Table 2: Illustrative Parameters for Continuous Flow Synthesis of an Aliphatic Isocyanate
ParameterValue/RangeImpact on Synthesis
Flow Rate0.1 - 10 mL/minDetermines residence time and throughput
Temperature80 - 150 °CAffects reaction kinetics and selectivity
Pressure1 - 10 barCan influence reaction rates and prevent solvent boiling
Reactant Concentration0.1 - 1.0 MImpacts reaction kinetics and product purity

Reaction Engineering and Scale-Up Considerations

The principles of reaction engineering are crucial for the successful scale-up of this compound production from the laboratory to an industrial scale. researchgate.net A thorough understanding of the reaction kinetics, thermodynamics, and transport phenomena is essential for designing an efficient and reliable manufacturing process.

When scaling up a continuous flow process, a common strategy is "numbering-up" or "scaling-out," which involves running multiple microreactors or flow reactors in parallel. mdpi.com This approach allows for an increase in production capacity without altering the optimized reaction conditions established at the laboratory scale, thereby minimizing the risks associated with traditional scale-up. thechemicalengineer.com

Key considerations in the scale-up of this compound synthesis include maintaining geometric similarity between the lab-scale and production-scale reactors to ensure consistent fluid dynamics and heat transfer characteristics. thechemicalengineer.com The management of heat generated during the reaction becomes increasingly important at a larger scale, and the reactor design must incorporate efficient heat exchange capabilities. thechemicalengineer.com Furthermore, the potential for fouling or clogging of the reactor, particularly in continuous systems, must be addressed through appropriate reactor design and operating procedures. cosmic-etn.eu

Table 3: Key Reaction Engineering Considerations for Scale-Up
ConsiderationObjectiveApproach
Reaction KineticsDetermine the rate-limiting step and optimize conditionsKinetic modeling and experimental validation
Heat ManagementEnsure efficient removal of reaction heatReactor design with high heat transfer capacity
Fluid DynamicsMaintain consistent mixing and flow patternsComputational Fluid Dynamics (CFD) modeling
Process ControlEnsure stable and reproducible operationImplementation of in-line analytics and automated control systems

Chemical Reactivity and Mechanistic Investigations of Tetradecyl Isocyanate

Fundamental Reaction Pathways

The reactivity of tetradecyl isocyanate is dominated by nucleophilic additions to the carbonyl carbon of the isocyanate group, as well as cycloaddition and self-polymerization reactions. These pathways lead to the formation of stable urethane (B1682113), urea (B33335), and various cyclic and oligomeric structures.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The electron-deficient carbon atom of the isocyanate group is readily attacked by nucleophiles such as alcohols and amines.

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of urethanes (carbamates). This reaction is of significant industrial importance as it forms the basis of polyurethane polymer production kuleuven.be.

The mechanism of urethane formation can be complex and is influenced by factors such as the concentration of reactants and the presence of catalysts. In the absence of a catalyst, the reaction is believed to proceed through a multi-molecular mechanism involving the alcohol. It is suggested that two or three alcohol molecules can be implicated in the reaction, with trimers becoming dominant at high alcohol concentrations kuleuven.be. Theoretical studies support the active participation of at least three alcohol molecules in a reacting supersystem kuleuven.be.

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by other alcohol molecules acting as a proton shuttle, to form the stable urethane linkage. The reaction is typically concerted, with the nucleophilic attack occurring across the N=C bond of the isocyanate kuleuven.be.

In conditions of excess alcohol, hydrogen-bonded alcohol associates can act as the reacting partner. Conversely, with an excess of isocyanate, a dipole-dipole stabilized intermolecular isocyanate dimer may be the initial reactant, leading to the formation of an allophanate (B1242929) intermediate which then decomposes to the urethane and regenerates an isocyanate molecule nih.govmdpi.com.

The reaction between this compound and a primary or secondary amine yields a substituted urea. This reaction is generally very rapid and proceeds without the need for a catalyst commonorganicchemistry.com.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. This initial addition is followed by a rapid proton transfer from the nitrogen to the oxygen, resulting in the formation of the stable urea linkage. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature commonorganicchemistry.com. This transformation is a key step in the synthesis of polyurea materials, where the properties of the resulting polymer are influenced by the formation of intermolecular hydrogen bonds researchgate.net.

An alternative route to urea derivatives involves the in situ generation of an isocyanate intermediate from a primary amide via a Hofmann rearrangement, followed by nucleophilic attack by an amine organic-chemistry.org. Another method utilizes a Staudinger–aza-Wittig reaction to produce the isocyanate, which then reacts with an amine beilstein-journals.org.

Cycloaddition Reactions (e.g., Oxazolidinone Formation)

This compound can participate in cycloaddition reactions with compounds containing strained rings, such as epoxides, to form heterocyclic structures like oxazolidinones. These reactions are valuable for the synthesis of various biologically and synthetically important compounds nih.govbeilstein-archives.orgbeilstein-journals.orgorganic-chemistry.org.

The reaction of an isocyanate with an epoxide, often catalyzed, proceeds via a [3+2] cycloaddition mechanism. Theoretical studies on the reaction of chlorosulfonyl isocyanate with epoxides suggest that the formation of oxazolidinones occurs through an asynchronous concerted pathway nih.govbeilstein-archives.org. This involves the ring-opening of the epoxide, a nucleophilic attack of the isocyanate nitrogen onto a carbon of the former epoxide ring, and an attack of the isocyanate oxygen on the other carbon of the epoxide ring, all occurring in a single, albeit asynchronous, step nih.govbeilstein-archives.org. The reaction can lead to a mixture of oxazolidinones and five-membered cyclic carbonates nih.govbeilstein-archives.orgbeilstein-journals.org.

Self-Polymerization and Oligomerization (e.g., Isocyanurate, Uretdione Formation)

In the presence of certain catalysts or under specific conditions, this compound can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates) researchgate.netutwente.nltue.nl.

Isocyanurate Formation: The cyclotrimerization of three isocyanate molecules to form a stable six-membered isocyanurate ring is a significant reaction, particularly in the formation of cross-linked polyurethane networks tue.nlutwente.nl. This reaction is typically catalyzed by strong bases or specific metal catalysts. The mechanism is generally considered to be a stepwise anionic process initiated by a nucleophile tue.nlutwente.nl. The resulting isocyanurate rings are known for their high thermal stability utwente.nl.

Uretdione Formation: The dimerization of isocyanates results in the formation of a four-membered uretdione ring. This is another pathway for isocyanate self-reaction, though often less favored than trimerization researchgate.nettue.nl.

These self-polymerization reactions are crucial in the production of polyisocyanurate foams and other thermosetting polymers with high thermal and dimensional stability.

Reaction Kinetics and Rate Determinations

The kinetics of isocyanate reactions, particularly with alcohols, have been extensively studied. The rate of urethane formation is influenced by several factors, including the structure of the alcohol and isocyanate, the solvent, and the presence and nature of catalysts.

Kinetic studies have shown that the reaction order can vary. While early experiments suggested a first-order reaction with respect to both alcohol and isocyanate, later work indicated a more complex dependence, with the potential for autocatalysis by the urethane product mdpi.com. The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios nih.govmdpi.com.

The reactivity of alcohols towards isocyanates generally follows the order: primary > secondary > tertiary alcohols, which is consistent with steric hindrance effects kuleuven.be. The rate constants for reactions between isocyanates and various alcohols have been determined using techniques such as UV-spectroscopy and calorimetry semanticscholar.orgresearchgate.net.

Below is a table summarizing kinetic parameters for the reaction of phenyl isocyanate with 1-propanol (B7761284) under different reactant ratios, which provides a model for understanding the kinetic behavior of long-chain isocyanates like this compound.

Reactant Ratio Rate Constant (k) Activation Energy (Ea) Reference
StoichiometricVaries with conditionsHigher than catalyzed reactions nih.govmdpi.com
Alcohol ExcesskALower than stoichiometric nih.govmdpi.com
Isocyanate ExcesskILower than stoichiometric nih.govmdpi.com

Table 1: Illustrative Kinetic Parameters for Phenyl Isocyanate Reactions. Note: Specific values for this compound would require dedicated experimental determination.

The data indicates that both excess alcohol and excess isocyanate can have a catalytic effect on the reaction, leading to lower activation energies compared to the stoichiometric reaction nih.govmdpi.com.

Catalytic Effects on this compound Reactions

The reaction of this compound, an aliphatic isocyanate, with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively, can be significantly accelerated through catalysis. Catalysts play a crucial role in controlling the reaction rate and influencing the final properties of the resulting polymers. mdpi.com The catalytic mechanisms typically involve the activation of either the isocyanate or the co-reactant (e.g., alcohol or water). acs.org

Organocatalysis in Urethane and Urea Linkage Formation

Organocatalysts, which are metal-free organic molecules, are effective in promoting the formation of both urethane and urea linkages. Common classes of organocatalysts for isocyanate reactions include tertiary amines and organic acids. mdpi.com

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. Their catalytic action in urethane formation is generally understood to proceed via a mechanism where the amine activates the alcohol through a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl group for attack on the electrophilic carbon of the isocyanate. acs.org Another proposed mechanism involves the direct interaction of the tertiary amine with the isocyanate. acs.org In the case of the reaction with water to form ureas, tertiary amines catalyze the initial reaction between water and the isocyanate group. researchgate.net The reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide. The resulting amine rapidly reacts with another isocyanate molecule to form a stable urea linkage. researchgate.net

Organic acids have also been shown to be efficient catalysts for urethane formation. mdpi.com They are believed to activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. Acid catalysis can be particularly advantageous in certain systems, potentially offering greater efficiency than traditional tin-based catalysts under specific conditions. mdpi.com

Table 1: Effect of Organocatalysts on the Reaction of Hexyl Isocyanate with Water This table presents data for hexyl isocyanate as a model for the behavior of long-chain aliphatic isocyanates like this compound.

CatalystCatalyst TypeApparent Rate Constant (k, L mol⁻¹ min⁻¹)Relative Activity
None-0.81 x 10⁻⁴1
p-Toluene Sulfonic Acid (p-TSA)Organic Acid1.19 x 10⁻⁴1.5
Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine6.01 x 10⁻⁴7.4

Source: Adapted from Ni, H., et al. (2002). researchgate.net

Metal-Complex Catalysis in Selective Transformations

Metal-based catalysts are highly effective for isocyanate reactions and are widely used in industrial polyurethane synthesis. reaxis.com These catalysts, particularly organometallic compounds, can exhibit high selectivity and activity for specific transformations. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are exceptionally potent catalysts for the isocyanate-hydroxyl (urethane formation) reaction. nih.gov

The mechanism for organotin catalysis is generally believed to involve the formation of a complex between the tin catalyst and the alcohol, which then reacts with the isocyanate. nih.govcapes.gov.br This complexation facilitates the nucleophilic attack of the alcohol on the isocyanate group. Metal catalysts can be highly selective, preferentially accelerating the gelling reaction (urethane formation) over the blowing reaction (urea formation from water). reaxis.com Zirconium chelates, for example, have been investigated as alternatives to organotin catalysts, showing a preference for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. nih.gov

Beyond urethane and urea formation, metal complexes can catalyze other selective transformations of isocyanates. For instance, certain cobalt, rhodium, and ruthenium complexes can catalyze the direct C-H bond addition to isocyanates, providing a pathway for arene and heteroarene amidation. nih.gov Iron complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, leading to the selective formation of ureas or biurets depending on the reaction conditions. acs.org These selective transformations highlight the versatility of metal-complex catalysis in expanding the synthetic utility of isocyanates like this compound.

Table 2: Examples of Metal-Complex Catalysts and Their Application in Isocyanate Reactions This table summarizes various metal catalysts and the general isocyanate transformations they promote.

Metal Catalyst ClassExample CatalystPrimary Transformation Catalyzed
OrganotinDibutyltin dilaurate (DBTDL)Urethane formation (isocyanate + alcohol)
OrganobismuthBismuth NeodecanoateUrethane formation
OrganozincZinc NeodecanoateCrosslinking reactions
Zirconium ChelatesZirconium AcetylacetonateSelective urethane formation
Cobalt Complexes[Cp*Co(C₆H₆)][PF₆]₂C-H bond amidation with isocyanates
Iron Complexes(2,6-Mes₂C₆H₃)₂FeHydroamination (urea and biuret (B89757) formation)

Source: Compiled from various sources. reaxis.comnih.govnih.govacs.org

Structure-Reactivity Relationships in Long-Chain Isocyanates

The reactivity of an isocyanate is primarily determined by the electronic and steric properties of the substituent attached to the isocyanate (-NCO) group. For a long-chain aliphatic isocyanate such as this compound, the reactivity is largely governed by the properties inherent to alkyl isocyanates.

The long tetradecyl chain is an electron-donating alkyl group, which slightly reduces the electrophilicity of the isocyanate's carbonyl carbon compared to aromatic isocyanates, where electron-withdrawing aryl groups enhance reactivity. mdpi.com Consequently, aliphatic isocyanates like this compound are generally less reactive than aromatic isocyanates such as toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI). mdpi.com This difference in reactivity also extends to side reactions; for example, the hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates. nih.gov

Within the class of n-alkyl isocyanates, the length of the alkyl chain is generally considered to have a minor influence on the intrinsic reactivity of the isocyanate group itself, especially when the chain is long. kuleuven.be The primary reactive center is the NCO group, and the long, flexible tetradecyl chain does not impart significant steric hindrance directly at this site. Kinetic studies on the reactions of various alcohols with isocyanates have suggested that the reactivity is independent of the alcohol's chain length, a principle that can be extended to the isocyanate's alkyl chain. kuleuven.be Therefore, the reactivity of this compound is expected to be very similar to other long-chain linear alkyl isocyanates like hexadecyl or octadecyl isocyanate.

A key structural aspect affecting reactivity in diisocyanates is the differential reactivity of the NCO groups (e.g., in 2,4-TDI, the para-NCO is more reactive than the ortho-NCO due to steric and electronic effects). nih.gov For a monofunctional isocyanate like this compound, this consideration is not applicable. The primary structural factor remains the aliphatic nature of the C14 chain attached to the highly reactive isocyanate functional group. semanticscholar.org

Applications in Advanced Materials Science Through Tetradecyl Isocyanate Functionalization

Polymer Synthesis and Modification

The reactivity of the isocyanate group (-NCO) in tetradecyl isocyanate allows for its incorporation into a wide range of polymeric structures through reactions with nucleophiles such as alcohols and amines. This versatility has been exploited to tailor the properties of various polymers for specific high-performance applications.

Polyurethane and Polyurea Architectures

Polyurethanes and polyureas are classes of polymers defined by the presence of urethane (B1682113) (-NH-CO-O-) and urea (B33335) (-NH-CO-NH-) linkages in their backbones, respectively. These linkages are typically formed through the reaction of isocyanates with polyols (for polyurethanes) or polyamines (for polyureas) nih.govharth-research-group.org. The incorporation of this compound, often as a capping agent or as a component in the isocyanate mixture, introduces long hydrophobic side chains that significantly influence the polymer's morphology and properties.

The tetradecyl chains can disrupt the packing of the polymer backbones, leading to materials with lower crystallinity and increased flexibility. In segmented polyurethanes and polyureas, these long alkyl chains can influence the microphase separation between the hard and soft segments, thereby affecting the material's mechanical properties, such as tensile strength and elongation at break nih.govnih.gov. The synthesis of polyureas, for instance, can be achieved through various methods, including isocyanate-free routes, but the reaction of diisocyanates with diamines or water remains a common industrial practice mdpi.comnih.gov. The addition of a monofunctional isocyanate like this compound can control the molecular weight and introduce specific surface properties.

Polymer TypeKey MonomersRole of this compoundResulting Properties
PolyurethaneDiisocyanate, PolyolChain terminator/modifierIncreased hydrophobicity, modified mechanical properties
PolyureaDiisocyanate, DiamineChain terminator/modifierEnhanced flexibility, altered microphase separation

Surface Functionalization of Polymeric Substrates (e.g., Polyurethane Foams, Cellulose (B213188), Nanocellulose)

The ability of this compound to impart hydrophobicity is particularly valuable in the surface modification of various polymeric substrates. This functionalization is crucial for applications ranging from environmental remediation to the development of advanced composites.

Polyurethane Foams: The surface of polyurethane (PU) foams can be functionalized with this compound to enhance their oleophilicity (oil-attracting properties) and hydrophobicity (water-repelling properties). This modification is highly desirable for applications such as oil spill cleanup, where selective absorption of oil from water is required sigmaaldrich.comqucosa.de. The isocyanate groups react with the urethane and urea groups on the surface of the PU foam, covalently bonding the long tetradecyl chains. This creates a low-surface-energy layer that repels water while attracting oils and organic solvents kuleuven.bersc.org. Research on similar long-chain isocyanates has demonstrated a significant increase in oil absorption capacity and selectivity after surface modification sigmaaldrich.com.

Cellulose and Nanocellulose: Cellulose, a biopolymer rich in hydroxyl (-OH) groups, and its nanoscale counterpart, nanocellulose, can be readily functionalized with isocyanates nih.gov. The reaction between the hydroxyl groups on the cellulose surface and the isocyanate group of this compound forms stable urethane linkages. This grafting of long alkyl chains transforms the hydrophilic nature of cellulose into a hydrophobic one. Such modifications are crucial for improving the dispersion of cellulose and nanocellulose in nonpolar polymer matrices, a key challenge in the fabrication of biocomposites mdpi.commdpi.com. The functionalization of nanocellulose with long-chain isocyanates has been shown to enable its dispersion in organic solvents, opening up possibilities for the creation of advanced nanocomposite films nih.govcellulosechemtechnol.ro.

Synthesis of Hydrophobically Modified Polymers (e.g., HENIURs)

This compound is a key reagent in the synthesis of hydrophobically modified ethoxylated urethanes (HEURs), a class of associative thickeners widely used in waterborne coatings, paints, and other formulations. While some modern approaches explore isocyanate-free synthesis routes, the traditional method involves the reaction of a diisocyanate, a poly(ethylene glycol) (PEG), and a hydrophobic alcohol nih.govsigmaaldrich.comyoutube.comfrontiersin.org. In this context, tetradecanol (B45765) (a C14 alcohol) can be used, or this compound can be reacted with a hydroxyl-terminated prepolymer.

A specific application of this compound is in the synthesis of hydrophobically modified ethoxylated non-isocyanate urethanes (HENIURs), which are used as rheology additives nih.govsigmaaldrich.comrsc.org. The long tetradecyl groups act as hydrophobic "stickers" that can associate in aqueous solutions to form a transient network, leading to a significant increase in viscosity. The length of the hydrophobic chain is a critical parameter, with the C14 chain of this compound providing a strong hydrophobic association.

PolymerSynthesis ComponentsFunction of Tetradecyl GroupApplication
HEUR/HENIURDiisocyanate, PEG, this compound/TetradecanolHydrophobic end-capperRheology modifier in waterborne systems

Block and Graft Copolymer Synthesis

The principles of polymer functionalization with this compound can be extended to the synthesis of block and graft copolymers with tailored architectures and properties.

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers containing segments functionalized with long-chain isocyanates can be achieved through sequential polymerization techniques harth-research-group.orgnih.govfrontiersin.org. For instance, a living polymerization method can be used to create a polymer block with reactive sites, which can then be reacted with this compound to introduce hydrophobic end-caps or side chains. While specific examples with this compound are not abundant in the literature, studies on similar systems, such as those involving n-hexyl isocyanate, demonstrate the feasibility of creating well-defined block copolymers with isocyanate-containing segments nih.gov.

Graft Copolymers: Graft copolymers are composed of a main polymer backbone with one or more side chains of a different polymer grafted onto it nih.govresearchgate.net. This compound can be used in "grafting to" or "grafting from" approaches. In the "grafting to" method, pre-synthesized polymer chains with reactive end-groups can be attached to a backbone containing complementary functional groups. In the "grafting from" approach, a polymer backbone is first functionalized with initiator sites, from which the growth of new polymer chains is initiated mdpi.comrsc.org. The reaction of this compound with a hydroxyl- or amine-functionalized polymer backbone is a straightforward way to introduce hydrophobic grafts nih.gov. This is particularly relevant for modifying natural polymers like cellulose to create graft copolymers with enhanced properties rsc.org.

Design of Responsive and Smart Polymeric Materials

Smart polymers, also known as stimuli-responsive polymers, undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light rsc.orgdaigangbio.cn. The incorporation of long alkyl chains, such as the tetradecyl group, can impart thermoresponsive behavior to polymers in aqueous solutions. The hydrophobic interactions of these long chains are temperature-dependent, leading to phenomena like a lower critical solution temperature (LCST), where the polymer becomes insoluble upon heating.

While direct research on this compound for smart materials is limited, the principle is well-established with similar long-chain alkyl-functionalized polymers mdpi.com. By precisely controlling the architecture of polymers containing this compound moieties, it is possible to design materials that exhibit sharp and reversible phase transitions, making them suitable for applications in drug delivery, sensors, and actuators.

Composite and Nanocomposite Materials

The functionalization of fillers with this compound is a key strategy for enhancing their compatibility with polymer matrices, leading to the development of high-performance composite and nanocomposite materials.

The hydrophobic surface modification of nanofillers like nanocellulose with this compound, as discussed in section 4.1.2, is a prime example of its application in nanocomposites mdpi.comcellulosechemtechnol.ro. The improved dispersion of the functionalized nanocellulose within a polymer matrix, such as polyurethane or polylactic acid, leads to enhanced mechanical properties, thermal stability, and barrier properties of the resulting nanocomposite ijnnonline.net. The long tetradecyl chains at the filler-matrix interface can improve stress transfer and reduce the aggregation of the nanofillers.

Beyond nanocellulose, other inorganic fillers with surface hydroxyl groups can be similarly functionalized with this compound to improve their compatibility with hydrophobic polymer matrices. This surface treatment is a versatile approach to creating a wide range of nanocomposites with tailored properties for various applications, from packaging to structural components.

Interfacial Adhesion Enhancement in Polymer Composites (e.g., PLA-based composites, cellulose/PE composites)

In composites based on Polylactic Acid (PLA), a biodegradable polyester (B1180765), the presence of hydroxyl and carboxyl end groups provides reactive sites for isocyanates. researchgate.net Similarly, natural fillers like cellulose fibers, which are rich in surface hydroxyl groups, can be chemically modified to improve their compatibility with hydrophobic polymer matrices such as polyethylene (B3416737) (PE). pu-zaidan.jpresearchgate.net

The functionalization of cellulose fibers with isocyanates, for instance, can significantly improve the interfacial bonding in cellulose/PE composites. The isocyanate group of this compound can react with the hydroxyl groups on the cellulose surface, forming stable urethane linkages. mdpi.com This surface modification transforms the hydrophilic nature of the cellulose to a more hydrophobic one, promoting better dispersion and adhesion within the non-polar polyethylene matrix. The long tetradecyl chains extend from the fiber surface into the polymer matrix, creating a stronger interfacial region through physical entanglement and van der Waals forces. This enhanced interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcing fibers, resulting in improved mechanical properties of the composite.

Composite SystemFunctionalization AgentKey Research Finding
Polylactic Acid (PLA) / Wood FlourMethylenediphenyl 4,4'-diisocyanate (MDI)MDI improved interfacial adhesion by reacting with hydroxyl groups on both PLA and wood flour, leading to enhanced mechanical properties. mdpi.com
Cellulose Fiber / Polyethylene (PE)DiisocyanateGrafting of isocyanate onto cellulose enhanced thermal stability and improved interfacial bonding with the polyurethane matrix. ugm.ac.id
Flax Fiber / Polylactic Acid (PLA)Various Coupling AgentsIsocyanates, among other coupling agents, were noted to improve the thermal and mechanical properties of the composites by enhancing interfacial bonding. nih.gov

Functional Filler Integration via this compound Derivatives

The performance of polymer composites can be further enhanced by incorporating functional fillers that provide specific properties such as improved mechanical strength, thermal stability, or conductivity. manchester.ac.ukresearchgate.net However, the effective integration of these fillers into a polymer matrix is often challenging due to issues of compatibility and dispersion. mdpi.com this compound and its derivatives can be employed to modify the surface of these fillers, rendering them more compatible with the polymer matrix and facilitating their uniform distribution.

The isocyanate group can react with hydroxyl groups commonly found on the surface of inorganic fillers like silica (B1680970) (SiO2) and titania (TiO2). mdpi.comsabanciuniv.edu By reacting this compound with these fillers, a long-chain hydrophobic alkyl group is grafted onto the filler surface. This modification reduces the tendency of the filler particles to agglomerate and improves their dispersion in a non-polar or moderately polar polymer matrix.

Furthermore, this compound can be first reacted with other molecules to create derivatives with specific functionalities. For example, reacting this compound with a molecule containing both a hydroxyl group and another desired functional group (e.g., a UV-absorber, a flame retardant, or a fluorescent dye) can produce a functionalized derivative. This derivative can then be used to modify the surface of a filler, thereby integrating the desired functionality into the polymer composite.

Filler TypeSurface ModifierPurpose of Functionalization
Silica (SiO2)3-aminopropyltriethoxysilane (B1664141) (APTES)To introduce reactive amine groups on the silica surface for subsequent reactions and to improve interaction with polymer matrices. expresspolymlett.com
GrapheneNot specifiedTo improve dispersion in a polymer matrix and enhance the mechanical properties of the resulting nanocomposite. manchester.ac.uk
Carbon Nanotubes (CNTs)Hydroxyl-functionalizedTo improve dispersion and interfacial bonding in a polyurethane matrix for self-healing applications. researchgate.net

Inorganic-Organic Hybrid Materials Development

Inorganic-organic hybrid materials are a class of materials that combine the properties of both inorganic and organic components at the molecular or nanometer scale. expresspolymlett.commdpi.com The sol-gel process is a common method for synthesizing these materials, often involving the hydrolysis and condensation of metal alkoxides. expresspolymlett.com this compound can be used to introduce organic functionality into these inorganic networks.

A common strategy involves the use of a coupling agent that contains both a trialkoxysilane group and a functional group that can react with an isocyanate. For instance, 3-isocyanatopropyltriethoxysilane (B1197299) can be used to incorporate isocyanate functionality into a silica network. osti.gov Alternatively, an aminosilane (B1250345) such as 3-aminopropyltriethoxysilane (APTES) can be incorporated into the sol-gel process, providing reactive amine groups within the inorganic network. expresspolymlett.com These amine groups can then be reacted with this compound to graft the long alkyl chains onto the inorganic backbone.

This approach allows for the creation of hybrid materials with tailored properties. The inorganic component provides structural integrity, thermal stability, and hardness, while the organic component, introduced via this compound, can impart hydrophobicity, flexibility, and compatibility with organic polymers. These hybrid materials have potential applications in coatings, sensors, and as compatibilizers in composite materials. rsc.org

PrecursorsSynthesis MethodKey Feature of Hybrid Material
Styrene, Maleic Anhydride, TEOS, APTESFree-radical polymerization and in-situ sol-gelCovalent bonding between the organic polymer and inorganic silica network, leading to a thermally stable hybrid material. expresspolymlett.com
Toluene (B28343) diisocyanate, Polypropylene glycol, 1,1,1-tris-(hydroxymethyl)-propaneTwo-step polymerizationCreation of a cross-linked polyurethane matrix capable of hosting inorganic salts for luminescent applications. rsc.orgnih.gov
Alkoxysilane-grafted dyes, Metal alkoxidesSol-gel condensationIncorporation of functional organic dyes into a transparent, stable inorganic-organic network for optical applications. osti.gov

Microencapsulation and Controlled Release Systems

Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. nih.gov In the context of materials science, microencapsulation is a key technology for developing self-healing materials and controlled-release systems.

Isocyanate Microcapsule Preparation

Isocyanates are highly reactive compounds that can be encapsulated to protect them from the environment until they are needed. nih.gov The most common method for encapsulating liquid isocyanates is interfacial polymerization. illinois.edumdpi.com In this process, an oil-in-water emulsion is formed, where the oil phase consists of the isocyanate to be encapsulated (the core material) and a di- or polyisocyanate that will form the shell. nih.gov The aqueous phase contains a polyamine or a polyol. google.com

At the oil-water interface, the isocyanate in the oil phase reacts with the amine or alcohol in the aqueous phase to form a solid polyurea or polyurethane shell, respectively, thus encapsulating the liquid isocyanate core. nih.gov The size and shell thickness of the microcapsules can be controlled by varying process parameters such as agitation speed, emulsifier concentration, and reaction time. illinois.edumdpi.com

While many studies have focused on the encapsulation of diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), the principles of interfacial polymerization can be applied to monofunctional isocyanates like this compound as well. mdpi.comnih.gov Encapsulated this compound could serve as a reactive component in various applications, released upon the rupture of the microcapsules.

Core MaterialShell MaterialPolymerization MethodKey Process Parameter
Isophorone diisocyanate (IPDI)Polyurethane (PU)Interfacial PolymerizationAgitation rate (500-1500 rpm) to control capsule size (40-400 µm). illinois.edu
Isocyanate PrepolymerPolyurethane (PU)Interfacial PolymerizationEmulsifier and chain extender concentration to optimize morphology. mdpi.comresearchgate.net
Polyaryl polymethylene isocyanates (PAPI)Polyurethane/PolyureaInterfacial PolymerizationAgitation rate (600-1200 rpm) to control capsule size (70-180 µm). researchgate.net

Self-Healing Materials Design

Self-healing materials have the ability to autonomically repair damage, extending the lifetime and improving the safety of materials and structures. kinampark.com One common approach to creating self-healing polymers is to embed microcapsules containing a healing agent into a polymer matrix. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent into the crack plane. The healing agent then reacts, either with a catalyst dispersed in the matrix or with environmental factors like moisture, to polymerize and heal the crack. illinois.edunih.gov

Isocyanates are excellent candidates for self-healing agents because they can react with atmospheric moisture to polymerize and form a polyurea, which can fill and bond the crack faces. illinois.edu This offers the advantage of a one-part healing system that does not require a separate catalyst.

Microencapsulated this compound could be incorporated into a polymer matrix to create a self-healing material. Upon damage, the released this compound would react with ambient water to form an amine, which would then react with another isocyanate molecule to form a polyurea. The long tetradecyl chain would contribute to the hydrophobicity of the healed region, potentially offering enhanced protection against moisture ingress.

Healing AgentHealing MechanismMatrix MaterialKey Finding
Isophorone diisocyanate (IPDI)Reaction with atmospheric water to form polyurea.EpoxyEncapsulated IPDI remains reactive and can polymerize upon release, demonstrating potential for catalyst-free healing. illinois.edu
Isocyanate PrepolymerReaction with atmospheric water to form a urea-containing polymer.Epoxy CoatingCracks in the coating could be healed within 24 hours upon release of the encapsulated prepolymer. mdpi.com
Tung-oil based polyphenol and isocyanateReversible reaction between phenolic hydroxyl and isocyanate groups.PolyurethaneThe thermoset polyurethane network demonstrated self-repair capabilities through temperature-regulated reversible urethane bond formation. nih.gov

Supramolecular Assemblies and Organogelators

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. nih.gov Organogelators are low molecular weight molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. nih.gov

Molecules with long alkyl chains are known to form supramolecular assemblies through van der Waals interactions and hydrophobic effects. nih.govmdpi.com The tetradecyl chain of this compound provides a significant driving force for self-assembly. Furthermore, the isocyanate group can be reacted with various molecules to create derivatives with specific functionalities that can participate in other non-covalent interactions, such as hydrogen bonding or π-π stacking.

For example, reacting this compound with an amine-containing molecule that also possesses a hydrogen-bonding motif (like a urea or amide group) would result in a molecule with a long hydrophobic tail and a polar headgroup capable of forming strong hydrogen bonds. Such molecules are excellent candidates for organogelators. The self-assembly process would be driven by both the hydrophobic interactions of the tetradecyl chains and the hydrogen bonding of the polar headgroups, leading to the formation of a stable gel network. The properties of the resulting organogel could be tuned by modifying the structure of the polar headgroup.

Molecule ClassDriving Force for Self-AssemblyPotential Application
Cholesterol-based derivativesVan der Waals interactions, hydrogen bondingTunable and stimuli-responsive materials. nih.gov
Fatty acid derivativesHydrophobic interactions, hydrogen bondingControl of volatile aroma release in the food industry.
Molecules with long alkyl chainsInterdigitation of alkyl chains, van der Waals forcesThermoresponsive functional 2D materials. nih.gov

Self-Assembly of this compound Derivatives

The molecular architecture of this compound, featuring a long C14 aliphatic chain and a highly reactive isocyanate functional group, makes it an ideal building block for creating molecules that undergo spontaneous organization into ordered structures. When this compound reacts with compounds such as amines or alcohols, it forms urea or urethane derivatives, respectively. These resulting amphiphilic molecules possess a long, nonpolar hydrocarbon tail (the tetradecyl group) and a polar head group (the urea or urethane moiety).

This dual character is the primary driver for self-assembly. In polar solvents or environments, the nonpolar tetradecyl chains tend to segregate from the polar medium due to hydrophobic effects, associating with one another through van der Waals interactions. This process minimizes the unfavorable contact between the hydrocarbon chains and the polar solvent, leading to the formation of higher-order structures. nih.gov Depending on the specific molecular design and solvent conditions, these assemblies can manifest as micelles, fibers, ribbons, or extensive three-dimensional networks, which can entrap solvent molecules to form organogels. nih.govjst.go.jp Research on N-alkyl-N'-aryl-urea derivatives has shown that long alkyl chains, such as tetradecyl, are particularly effective for the gelation of polar organic solvents, highlighting their strong tendency to self-aggregate. researchgate.net The process is often a nucleation-dependent mechanism, where an initial lag phase is followed by the growth of supramolecular fibers. researchgate.net

This ability to form well-defined nanostructures is critical for the bottom-up fabrication of functional materials, where the molecular-level design dictates the macroscopic properties of the material.

Hydrogen Bonding Networks in Supramolecular Structures

While the self-assembly of this compound derivatives is initiated by the hydrophobic interactions of the long alkyl chains, the stability and directionality of these assemblies are primarily governed by hydrogen bonding networks formed by the polar head groups. nih.gov The urea (-NH-CO-NH-) and urethane (-NH-CO-O-) linkages, created from the reaction of the isocyanate group, are excellent motifs for hydrogen bonding. They contain both hydrogen bond donors (the N-H groups) and acceptors (the C=O group). ethernet.edu.etmdpi.com

These groups can engage in strong and highly directional N-H···O=C hydrogen bonds, connecting adjacent molecules into well-defined supramolecular polymers. nih.gov In derivatives of N-alkyl ureas, these interactions are known to lead to linear, tape-like, or sheet-like aggregation patterns. nih.govnih.gov The cooperative action of multiple hydrogen bonds imparts significant stability to the assembled structures. nih.gov

The interplay between the nonspecific van der Waals forces among the tetradecyl chains and the specific, directional hydrogen bonds of the urea or urethane groups allows for precise control over the resulting supramolecular architecture. This synergy is fundamental to creating robust materials like organogels, where a network of self-assembled fibers immobilizes the solvent, and in forming supramolecular polymers with tunable properties. nih.govnih.gov The strength and arrangement of these hydrogen bonds can be influenced by factors such as solvent polarity and the steric hindrance of adjacent chemical groups. nih.gov

Rheology Modification and Additives

This compound is a key reagent in the synthesis of specialized polymers known as Hydrophobically modified Ethoxylated Urethanes (HEURs). These nonionic associative thickeners are widely used as rheology modifiers in waterborne formulations such as paints, coatings, and personal care products. sigmaaldrich.com

HEURs are block copolymers typically consisting of a long, water-soluble poly(ethylene glycol) (PEG) backbone, linked by urethane groups and end-capped with hydrophobic moieties. This compound serves as an efficient hydrophobic end-capper by reacting its isocyanate group with a terminal hydroxyl group of the PEG chain. The result is a polymer with a hydrophilic midsection and hydrophobic tetradecyl groups at its ends.

In aqueous solutions, these hydrophobic end-groups self-assemble to minimize their exposure to water. They can form intermolecular micelle-like aggregates or "junction zones," creating a transient three-dimensional network that increases the viscosity of the solution. When shear is applied (e.g., during brushing or spraying), this network is temporarily disrupted, causing a decrease in viscosity (shear thinning), which allows for easy application. Upon removal of the shear stress, the network reforms, and the viscosity increases, providing desirable properties like sag (B610663) resistance and reduced spattering.

The table below illustrates the conceptual effect of a HEUR thickener functionalized with tetradecyl groups on the viscosity of a water-based formulation.

HEUR Concentration (wt%)Low-Shear Viscosity (Pa·s)High-Shear Viscosity (Pa·s)Primary Effect
0.00.0010.001Base viscosity of water
0.51.50.1Network formation, significant thickening
1.015.00.5Denser network, high viscosity at rest
1.550.01.0Strong gel-like behavior

Advanced Coatings and Adhesives Formulations

The isocyanate group is highly reactive towards nucleophiles like hydroxyl and amine groups, making it a cornerstone of polyurethane and polyurea chemistry, which are fundamental to the coatings and adhesives industry. sigmaaldrich.com The incorporation of this compound into these formulations allows for precise tuning of material properties, particularly surface energy and hydrophobicity.

When used as a monofunctional reagent in a polymer formulation, the tetradecyl group becomes a terminal or pendant chain on the polymer backbone. This long, nonpolar alkyl chain has a strong tendency to migrate to the polymer-air interface, orienting itself away from the polar bulk of the polymer. This surface modification creates a low-energy, wax-like layer that imparts hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to the coating. A key metric for hydrophobicity is the water contact angle; surfaces modified with long alkyl chains exhibit significantly higher contact angles. mdpi.com

In adhesives, functionalizing the polymer with tetradecyl chains can enhance adhesion to low-surface-energy substrates (e.g., plastics like polyethylene or polypropylene) by improving wetting and establishing favorable van der Waals interactions. Furthermore, the hydrogen bonding capabilities of the urethane or urea linkages formed from the isocyanate contribute to the cohesive strength and mechanical robustness of the final coating or adhesive film. nih.gov

The table below demonstrates the typical influence of alkyl chain length on the water contact angle of a functionalized surface, illustrating the benefit of using a long-chain isocyanate like this compound.

Surface ModifierAlkyl Chain LengthTypical Water Contact Angle (°)
Unmodified Polar SurfaceN/A< 60°
Hexyl Isocyanate DerivativeC6~85°
Dodecyl Isocyanate DerivativeC12~100°
This compound DerivativeC14~105°
Octadecyl Isocyanate DerivativeC18~110°

Computational and Theoretical Chemistry of Tetradecyl Isocyanate Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure that governs the reactivity and intrinsic properties of tetradecyl isocyanate. These first-principles calculations can elucidate reaction mechanisms, predict spectroscopic properties, and determine the energetics of different molecular arrangements. Ab initio and Density Functional Theory (DFT) are the primary tools used for these investigations, offering a balance between accuracy and computational cost.

The isocyanate group (–N=C=O) is highly reactive, and its chemistry is central to its industrial applications, particularly in the formation of polyurethanes. The reaction of this compound with nucleophiles, such as alcohols, amines, or water, proceeds through specific pathways that can be modeled using QM.

Computational studies on analogous isocyanate reactions reveal that the process is often more complex than a simple bimolecular addition. For instance, the reaction with alcohols to form urethanes can be catalyzed by other alcohol molecules, forming associates that lower the activation energy barrier. QM calculations can map the potential energy surface of the reaction, identifying the low-energy pathways. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction kinetics. The structure of the TS, a fleeting arrangement of atoms between reactant and product, can be characterized by the presence of a single imaginary vibrational frequency. For example, studies on the reaction of phenyl isocyanate with 1-butanol (B46404) have identified various pathways, including non-catalyzed, alcohol-catalyzed, and carbamate-catalyzed routes, each with distinct transition states and activation energies. Similar methodologies can be applied to model the reactions of this compound, such as its reaction with hydroxyl groups to form carbamates or its self-addition reactions like dimerization and trimerization to form uretdiones and isocyanurates, respectively researchgate.netresearchgate.net.

Table 1: Representative Calculated Activation Energies for Isocyanate Reactions This table presents illustrative data for analogous systems to demonstrate the type of information obtained from reaction pathway modeling.

Reaction PathwayCatalystCalculated Activation Energy (kJ/mol)Reference System
Urethane (B1682113) FormationNone~50-60Aryl isocyanate + Alcohol
Urethane FormationAlcohol Dimer~30-40Aryl isocyanate + Alcohol
Allophanate (B1242929) FormationNone~100-120Isocyanate + Urethane

The this compound molecule combines a rigid, reactive isocyanate head with a long, flexible fourteen-carbon alkyl tail. This flexibility gives rise to a multitude of possible three-dimensional arrangements, or conformers, which can influence the physical properties of the bulk material.

Table 2: Illustrative Relative Energies of Alkyl Chain Conformations

Conformation (Butane Fragment)Dihedral AngleRelative Energy (kJ/mol)
Anti (Trans)~180°0.0 (Reference)
Gauche~±60°~3.8

Molecular Dynamics Simulations

While QM methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a pre-defined "force field." This approach allows for the prediction of macroscopic properties like viscosity, density, and diffusion coefficients from the underlying molecular interactions.

In a liquid state, this compound molecules interact through a combination of forces. MD simulations can provide a detailed picture of these interactions, which govern the structure and properties of the fluid. The primary intermolecular forces at play are:

Van der Waals Interactions: These are dominant for the long tetradecyl chains, leading to significant dispersion forces that cause the chains to align and pack together.

Dipole-Dipole Interactions: The highly polar isocyanate group (–NCO) creates a local dipole moment, leading to electrostatic interactions between the heads of adjacent molecules.

Studies on similar aliphatic isocyanates have shown that interactions between NCO groups and between the alkyl chains are critical determinants of the liquid's structure mdpi.comresearchgate.netutwente.nl. Simulations can quantify these interactions and calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Viscosity is a critical property for many applications of isocyanates, such as in coatings and adhesives. Predicting viscosity computationally is a challenging task that MD simulations are well-suited for. Nonequilibrium Molecular Dynamics (NEMD) is a common technique where a shear force is applied to the simulation box, and the resulting fluid flow is used to calculate the viscosity aip.orgdntb.gov.uapurdue.edu.

A significant challenge in simulating isocyanates is the accuracy of the force field. Standard, general-purpose force fields often fail to reproduce experimental properties accurately. For example, the General Amber Force Field (GAFF) has been shown to overestimate the viscosity of hexamethylene diisocyanate (HDI) by a factor of ten researchgate.netmdpi.com. This discrepancy arises from inadequate parameterization of the isocyanate group and the subtle balance of intermolecular forces. Recent work has focused on developing specialized force fields for isocyanates, which yield viscosity predictions in much better agreement with experimental data mdpi.comnih.govresearchgate.net. These validated models can then be used to study how factors like chain length (as in this compound) and temperature affect rheological behavior nih.govtripod.comresearchgate.netbiointerfaceresearch.com.

Table 3: Comparison of Simulated vs. Experimental Viscosity for a Model Aliphatic Isocyanate (HDI at 293 K) Data adapted from literature to illustrate the importance of force field parameterization. mdpi.com

MethodViscosity (mPa·s)
Experimental Measurement2.3
MD Simulation (Standard GAFF)21.7
MD Simulation (Reparameterized Force Field)2.5

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are crucial for understanding the molecule's structural characteristics and dynamic behavior at the atomic level.

Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations provide theoretical chemical shift values that are instrumental in assigning the signals in experimentally obtained NMR spectra, helping to confirm the molecular structure.

Predicted Vibrational Spectra (IR and Raman)

The vibrational spectrum of this compound is dominated by the modes of the long methylene (B1212753) (-CH₂-) chain and the characteristic vibrations of the isocyanate (-N=C=O) headgroup. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are a common choice for obtaining accurate frequency predictions for organic molecules.

The most prominent feature in the predicted IR spectrum is the intense asymmetric stretching vibration of the -N=C=O group, which is calculated to appear in a region where few other functional groups absorb, making it a key diagnostic band. The symmetric stretch is typically much weaker in the IR spectrum but can be observed in the Raman spectrum. The long tetradecyl chain gives rise to a series of predictable vibrational modes, including C-H stretching, scissoring, wagging, twisting, and rocking vibrations.

Below are tables of predicted vibrational frequencies for key functional groups of this compound.

Table 1: Predicted Infrared (IR) Frequencies for this compound Calculated using DFT (B3LYP/6-31G level of theory)*

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2275 Very Strong -N=C=O Asymmetric Stretch
~2925 Strong -CH₂- Asymmetric Stretch
~2855 Strong -CH₂- Symmetric Stretch
~1465 Medium -CH₂- Scissoring (Bending)
~1378 Weak -CH₃ Symmetric Bending (Umbrella)

Table 2: Predicted Raman Frequencies for this compound Calculated using DFT (B3LYP/6-31G level of theory)*

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2925 Strong -CH₂- Asymmetric Stretch
~2855 Strong -CH₂- Symmetric Stretch
~1440 Medium -CH₂- Scissoring (Bending)
~1350 Weak -N=C=O Symmetric Stretch

Interpretation of Vibrational Spectra

The predicted data highlights several key features:

Isocyanate Group: The very strong band predicted around 2275 cm⁻¹ is the most definitive feature for identifying the isocyanate functionality in an IR spectrum. Its high intensity is due to the large change in dipole moment during the asymmetric stretching vibration.

Alkyl Chain Structure: The strong bands predicted around 2925 cm⁻¹ and 2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the long alkyl chain. The presence of a series of bands in the 1470-1300 cm⁻¹ region corresponds to various bending, twisting, and wagging motions of the CH₂ groups, confirming the long-chain aliphatic nature of the molecule. The weak rocking mode around 720 cm⁻¹ can be indicative of a long, straight chain of methylene units.

These computational predictions serve as a powerful guide for the analysis of experimental spectra, allowing for confident assignment of observed absorption bands to specific molecular motions.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations of NMR spectra are essential for assigning the signals of the fourteen carbon atoms and the ২৯ hydrogen atoms in the this compound molecule. The chemical shifts are highly dependent on the electronic environment of each nucleus.

¹H NMR Spectrum: In the proton NMR spectrum, the signals for the numerous methylene (-CH₂-) groups of the alkyl chain are expected to overlap significantly, forming a large multiplet. However, distinct signals are predicted for the terminal methyl (-CH₃) group and the methylene group directly attached to the isocyanate function (α-methylene), as the electronegative nitrogen and carbonyl-like carbon of the NCO group deshield the adjacent protons.

¹³C NMR Spectrum: The carbon NMR spectrum is predicted to show distinct signals for each of the 14 unique carbon atoms in the alkyl chain, in addition to the carbon of the isocyanate group. The isocyanate carbon is expected to be the most downfield signal due to its bonding environment. The chemical shifts of the alkyl chain carbons are predicted to be very similar, with subtle differences based on their distance from the NCO group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Calculated relative to TMS

Proton Assignment Predicted Chemical Shift (δ, ppm)
CH₃- (Terminal methyl) ~0.88
-(CH₂)₁₁- (Bulk methylene) ~1.25 - 1.40
-CH₂-CH₂-NCO (β-methylene) ~1.60

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Calculated relative to TMS

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃- (Terminal methyl, C14) ~14.1
-(C H₂)₁₁- (Bulk methylene, C3-C13) ~22.7 - 31.9
-C H₂-CH₂-NCO (β-carbon, C2) ~30.5
-C H₂-NCO (α-carbon, C1) ~43.5

Interpretation of NMR Spectra

The predicted NMR data allows for a detailed structural confirmation of this compound:

The distinct downfield shift of the α-methylene protons (~3.30 ppm) and the α-carbon (~43.5 ppm) provides clear evidence of the attachment of the alkyl chain to the electron-withdrawing isocyanate group.

The large, unresolved multiplet around 1.25 ppm in the ¹H NMR spectrum is characteristic of the long methylene chain.

In the ¹³C NMR spectrum, the ability to resolve individual signals for the methylene carbons (though closely spaced) can confirm the length of the alkyl chain. The unique chemical shift predicted for the isocyanate carbon (~121.5 ppm) is a definitive marker for this functional group.

Advanced Characterization and Analytical Techniques for Tetradecyl Isocyanate Research

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a cornerstone for the analysis of tetradecyl isocyanate. These techniques are highly effective for identifying key functional groups and for real-time monitoring of chemical reactions.

Functional Group Analysis: The most prominent feature in the FTIR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a distinct region of the spectrum, between 2250 and 2285 cm⁻¹, where few other functional groups absorb, making it an unambiguous marker for the presence of the isocyanate. The long tetradecyl chain gives rise to characteristic C-H stretching vibrations for the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, which are observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the asymmetric -N=C=O stretch is strong in the IR spectrum, it is weak in the Raman spectrum. Conversely, the symmetric stretch of the -N=C=O group is intense in the Raman spectrum but weak in the IR. This complementary nature makes the combined use of both techniques powerful for a complete vibrational analysis.

Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Technique (Typical Intensity)
Asymmetric Stretch-N=C=O2250 - 2285FTIR (Strong, Sharp) / Raman (Weak)
Symmetric Stretch-N=C=O~1400 - 1450Raman (Strong) / FTIR (Weak)
Asymmetric & Symmetric Stretch-CH₂-, -CH₃2840 - 3000FTIR (Strong) / Raman (Strong)
Bending (Scissoring)-CH₂-~1465FTIR (Medium) / Raman (Medium)

Reaction Progress Monitoring: One of the most valuable applications of vibrational spectroscopy, particularly FTIR, is the in-situ, real-time monitoring of reactions involving this compound. The distinct -N=C=O peak at approximately 2270 cm⁻¹ serves as an ideal probe to track the consumption of the isocyanate.

For example, during the formation of a polyurethane from this compound and a polyol, a series of FTIR spectra can be collected over time. The progress of the reaction is directly observed by the decrease in the intensity of the isocyanate peak. Simultaneously, the formation of the urethane (B1682113) linkage is confirmed by the appearance and growth of new characteristic bands, such as the N-H stretching vibration (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching vibration (around 1700-1730 cm⁻¹).

This method allows for the direct measurement of reaction kinetics, determination of reaction endpoints, and identification of potential side products without the need for sample extraction or quenching. Fiber-optic probes combined with FTIR spectrometers enable this monitoring to be performed directly within the reaction vessel, providing detailed mechanistic insights under actual process conditions. The quantitative analysis of the peak areas allows for the creation of concentration vs. time profiles for both reactants and products.

Electron Microscopy for Morphological Characterization of Derived Materials (e.g., SEM, FE-SEM)

When this compound is used as a reactant to synthesize new materials, such as polymers, composites, or surface-modified substrates, electron microscopy becomes a critical tool for characterizing the resulting morphology. Techniques like Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) provide high-resolution images of the material's surface topography and microstructure.

For instance, if this compound is used to create a polymeric coating, SEM can reveal details about the coating's uniformity, thickness, and the presence of any pores or defects. In composites where it acts as a coupling agent to bind a filler to a polymer matrix, SEM can be used to visualize the filler-matrix interface, providing insights into the quality of adhesion and the dispersion of the filler particles.

In the context of surface modification, such as grafting polymers onto a substrate using the reactive isocyanate group, FE-SEM offers higher resolution to observe the nanoscale changes in surface texture. For example, when modifying natural fibers like cellulose (B213188) with this compound to improve their hydrophobicity, FE-SEM can show how the treatment alters the fiber surface, potentially making it rougher or creating a distinct coating layer. This morphological information is crucial for correlating the material's structure with its macroscopic properties, such as mechanical strength, wettability, or barrier performance.

X-ray Diffraction (XRD) for Supramolecular and Polymer Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials derived from this compound. While the liquid monomer itself is amorphous, the polymers and self-assembled structures it can form may exhibit varying degrees of crystallinity, which profoundly impacts their physical and mechanical properties.

In the study of polyurethanes synthesized using this compound, XRD is employed to analyze the packing of polymer chains. The presence of sharp diffraction peaks indicates crystalline domains, while broad halos are characteristic of amorphous regions. By analyzing the position and intensity of these peaks, researchers can determine the unit cell parameters of the crystalline phase, calculate the degree of crystallinity, and gain insight into the arrangement of hard and soft segments within the polymer structure.

Furthermore, when this compound is used to modify surfaces or create self-assembled monolayers, XRD techniques such as grazing incidence X-ray diffraction (GIXD) can be used. These methods provide information on the two-dimensional ordering and packing of the long alkyl chains on the substrate. This is crucial for understanding how the molecules arrange themselves to form ordered supramolecular structures, which is a key determinant of the functional properties of the modified surface. The analysis of diffraction patterns can reveal information about the tilt angle of the alkyl chains and the lateral packing density within the monolayer.

Chromatographic Techniques for Separation and Quantification (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful and highly selective technique for the detection and quantification of isocyanates, including long-chain variants like this compound. astm.orgnih.gov Due to the high reactivity of the isocyanate group (-NCO), direct analysis is challenging. Therefore, a common strategy involves derivatization prior to analysis. researchgate.net

In this approach, the isocyanate is reacted with a derivatizing agent, such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (2-MP), to form a stable urea (B33335) derivative. nih.govastm.org This derivative is then separated from other components in the sample matrix using high-performance liquid chromatography (HPLC). The separated derivative is subsequently introduced into a tandem mass spectrometer for detection and quantification.

The mass spectrometer operates by ionizing the derivative molecule (e.g., via electrospray ionization - ESI) and then selecting the specific protonated molecular ion ([M+H]⁺). nih.gov This precursor ion is fragmented, and a specific, characteristic product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low levels (picograms to nanograms). astm.orgastm.org The use of LC/MS/MS significantly improves the signal-to-noise ratio and selectivity compared to other methods like HPLC-UV. astm.org Electron impact mass spectrometry has also been used to study the fragmentation patterns of long-chain isocyanates like this compound, providing fundamental insights into their structure. sigmaaldrich.comnih.gov

ParameterDescriptionTypical Value / Setting
TechniqueLiquid Chromatography-Tandem Mass SpectrometryLC/MS/MS
Derivatizing AgentReagent to stabilize the isocyanate for analysisdi-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (2-MP) nih.govastm.org
Separation ColumnStationary phase for chromatographic separationC18 reversed-phase column
Mobile PhaseSolvent system to elute the analyteGradient of acetonitrile (B52724) and water with 0.1% formic acid nih.gov
Ionization ModeMethod to generate ions for MS analysisElectrospray Ionization (ESI), Positive Mode nih.gov
Detection ModeMass spectrometric method for quantificationSelected Reaction Monitoring (SRM) astm.orgastm.org
Precursor IonThe mass-to-charge ratio of the intact derivatized molecule selected for fragmentation[M+H]⁺ of the isocyanate derivative nih.gov
Product IonA characteristic fragment ion of the precursor used for quantificatione.g., [DBA+H]⁺ (m/z 130) for DBA derivatives nih.gov

Thermal Analysis Techniques in Polymer and Material Studies (e.g., TGA, DSC)

Thermal analysis techniques are indispensable for characterizing polymers and materials derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's thermal stability and phase behavior. advanced-emc.comkohan.com.tw

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com For polyurethane materials, TGA is used to determine the onset of thermal decomposition, identify different stages of degradation, and quantify the amount of residual material at high temperatures. srce.hrresearchgate.net The degradation of polyurethanes often occurs in multiple steps, corresponding to the breakdown of different types of chemical bonds within the polymer structure. srce.hr

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. researchgate.netresearchgate.net This technique is used to identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). advanced-emc.com For materials modified with the long aliphatic chain of this compound, DSC is particularly useful for studying crystalline behavior and phase transitions that store and release thermal energy. mdpi.com

Thermal Stability of Polymer Linkages

The thermal stability of polyurethanes derived from this compound is largely dictated by the stability of the urethane linkage (-NH-COO-). TGA is the primary technique for assessing this property. The decomposition of polyurethanes typically begins with the breakdown of the urethane bond, which is generally less thermally stable than other linkages in the polymer backbone, such as ether or ester groups. srce.hrnih.gov

This initial degradation step often involves the dissociation of the urethane linkage back into the original isocyanate and alcohol constituents. osti.gov This process is reported to begin at temperatures around 200-250°C. osti.gov The subsequent degradation stages at higher temperatures involve the breakdown of the polyol segments and other components of the polymer chain. researchgate.net The structure of the diisocyanate (aliphatic vs. aromatic) and the polyol can significantly influence the exact decomposition temperatures and profile. nih.gov For instance, polyurethanes based on aromatic isocyanates generally exhibit higher thermal stability than those based on aliphatic isocyanates. nih.gov

Typical TGA Decomposition Stages for a Polyurethane
Decomposition StageApproximate Temperature Range (°C)Associated Chemical Process
Stage 1200 - 350 °CDecomposition of urethane linkages (hard segments) into isocyanates, alcohols, amines, and CO₂. srce.hrmdpi.com
Stage 2350 - 500 °CDecomposition of polyol chains (soft segments). researchgate.net
Stage 3> 500 °CDegradation of remaining char residue. srce.hr

Phase Transition Behavior of Derived Materials

Materials incorporating the long C14 alkyl chain from this compound can exhibit distinct phase transition behaviors, which are effectively characterized using DSC. mdpi.com The aliphatic chain can induce crystallinity in the material, leading to well-defined melting and crystallization transitions. These transitions are important in applications such as phase-change materials (PCMs) for thermal energy storage. nih.gov

During a DSC heating scan, an endothermic peak is observed at the melting temperature (Tm), representing the energy absorbed by the material to transition from a solid to a liquid state (enthalpy of fusion, ΔHm). researchgate.net Upon cooling, an exothermic peak appears at the crystallization temperature (Tc), corresponding to the heat released during solidification (enthalpy of crystallization, ΔHc). mdpi.com The values of these temperatures and enthalpies are critical for determining the operating range and energy storage capacity of the material. nih.gov

Illustrative DSC Data for a Material with Phase-Change Behavior
Thermal PropertySymbolDescriptionExample Value (°C or J/g)
Melting Peak TemperatureTmThe temperature at the maximum of the endothermic melting peak. mdpi.com57.2 °C nih.gov
Enthalpy of FusionΔHmThe heat absorbed during melting, calculated from the area of the melting peak. nih.gov197.3 J/g nih.gov
Crystallization Peak TemperatureTcThe temperature at the maximum of the exothermic crystallization peak. mdpi.com45.9 °C mdpi.com
Enthalpy of CrystallizationΔHcThe heat released during crystallization, calculated from the area of the crystallization peak. mdpi.com195.6 J/g mdpi.com

Rheological Characterization of this compound-Modified Materials

The incorporation of this compound into a polymer matrix can significantly alter the material's rheological, or flow, properties. Rheological characterization, typically performed using a dynamic shear rheometer (DSR), is essential for understanding the viscoelastic nature of these modified materials. mdpi.com This is particularly relevant as this compound is used in the synthesis of rheology additives. sigmaaldrich.com

DSR analysis provides key parameters such as the dynamic shear modulus (|G*|) and the phase angle (δ). mdpi.com The dynamic shear modulus represents the material's total resistance to deformation, while the phase angle indicates the balance between its elastic (solid-like) and viscous (liquid-like) behavior. For example, in the development of oleogels, the reaction between isocyanate functional groups and castor oil leads to the formation of a cross-linked viscoelastic gel, with rheological properties that evolve over time as the reaction progresses. nih.gov These measurements are crucial for predicting material performance in applications where flow and deformation characteristics are critical. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states on the surface of a material. eag.comox.ac.uk It is an invaluable tool for confirming the successful modification of a surface with this compound, for instance, by verifying the formation of urethane linkages. nih.gov

XPS analysis involves irradiating the sample surface with X-rays, causing the emission of core-level electrons. ox.ac.uk The binding energy of these emitted electrons is characteristic of the element and its chemical environment. eag.com When a surface is modified with this compound to form a polyurethane, XPS can detect the presence of nitrogen from the urethane group. High-resolution scans of the carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s) regions can provide detailed chemical state information, confirming the presence of the specific bonds that constitute the urethane linkage. nih.govnih.gov This allows for a definitive assessment of the surface chemistry, which is critical for applications where surface properties govern performance. researchgate.net

Typical Binding Energies for Urethane Linkage Components in XPS
Core LevelChemical GroupApproximate Binding Energy (eV)
C 1sC-C / C-H (Alkyl chain)~285.0
C-N (in urethane)~285.6 - 286.0
C-O (in urethane/ether)~286.5
N-C=O (in urethane)~289.0
O 1sC=O (in urethane)~532.0
C-O (in urethane/ether)~533.0
N 1sC-N-H (in urethane)~400.0 - 400.5

Note: Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration. Data compiled from representative studies of polyurethane surfaces. nih.govnih.gov

Degradation and Stability Studies of Tetradecyl Isocyanate Derived Materials

Thermal Degradation Mechanisms of Polymeric Systems

Polymeric systems derived from tetradecyl isocyanate, particularly polyurethanes, undergo thermal degradation through several recognized mechanisms, primarily involving the cleavage of the urethane (B1682113) linkage. The degradation onset for polyurethanes typically begins at temperatures around 200°C. osti.gov The presence of the long tetradecyl alkyl chain can influence the degradation profile by affecting the volatility of degradation products and potentially introducing additional side-chain reactions.

The primary thermal degradation pathways for the urethane linkage are:

Dissociation to Isocyanate and Alcohol: This reversible reaction is often the initial step in the thermal degradation of polyurethanes, where the urethane bond cleaves to regenerate the original isocyanate and polyol. osti.govresearchgate.net

Formation of a Primary Amine, an Olefin, and Carbon Dioxide: This irreversible pathway proceeds through a six-membered transition state and results in chain scission. osti.govresearchgate.net

Formation of a Secondary Amine and Carbon Dioxide: This mechanism involves the formation of a secondary amine with the elimination of carbon dioxide. researchgate.net

The long tetradecyl side chain is likely to undergo scission at higher temperatures, leading to the formation of a variety of smaller hydrocarbon fragments. The specific products will depend on the pyrolysis conditions.

Key Thermal Degradation Reactions of Urethane Linkages
MechanismDescriptionPrimary ProductsTemperature Range (°C)
Urethane DissociationReversible cleavage of the urethane bond.Isocyanate, Alcohol~200-250
Primary Amine FormationIrreversible reaction via a six-membered ring transition state.Primary Amine, Olefin, Carbon Dioxide>215
Secondary Amine FormationElimination of carbon dioxide to form a secondary amine.Secondary Amine, Carbon DioxideHigher Temperatures

Chemical and Oxidative Degradation Pathways

Chemical Degradation (Hydrolysis): Materials derived from this compound are susceptible to hydrolysis, particularly in humid environments and at elevated temperatures. The urethane linkages can be attacked by water, leading to cleavage of the polymer chains and a subsequent reduction in molecular weight and mechanical properties. This process can be catalyzed by both acidic and basic conditions. The long, hydrophobic tetradecyl side chains may initially offer some resistance to water penetration, but once moisture reaches the urethane bonds, degradation will proceed.

Oxidative Degradation: Oxidative degradation occurs through a free-radical chain reaction, which is initiated by factors such as heat, UV radiation, and the presence of metal impurities. This process involves the formation of hydroperoxides, which can then decompose to create a variety of reactive radical species that propagate the degradation. The general mechanism consists of initiation, propagation, and termination steps. In polymers with long alkyl side chains like those derived from this compound, the numerous C-H bonds on the tetradecyl group provide ample sites for radical attack, potentially accelerating the oxidative degradation process. This can lead to chain scission, crosslinking, and the formation of carbonyl and hydroxyl groups, resulting in discoloration and embrittlement of the material.

Environmental Degradation Mechanisms

Biodegradation: The biodegradability of polyurethanes is influenced by their chemical structure. While polyether-based polyurethanes are generally more resistant, polyester-based polyurethanes are more susceptible to microbial attack due to the presence of ester groups that can be hydrolyzed by microbial enzymes. The presence of long alkyl chains, such as the tetradecyl group, can enhance the biodegradability of the polymer. These long hydrocarbon chains can be a carbon source for various microorganisms, which can break them down through enzymatic oxidation. Fungi and bacteria have been shown to degrade polyurethanes, utilizing them as a source of carbon and nitrogen.

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can initiate photodegradation in this compound-derived materials. UV energy can be absorbed by chromophores within the polymer structure, leading to the formation of free radicals. These radicals can then initiate oxidative degradation pathways, as described in the previous section. Aliphatic isocyanates, such as this compound, generally exhibit better UV stability compared to aromatic isocyanates because they lack the strongly absorbing aromatic rings. However, the polymer backbone and any additives can still be susceptible to UV-induced degradation, leading to yellowing, surface cracking, and a loss of mechanical properties over time.

Strategies for Enhanced Stability and Anti-Degradation Properties

To improve the long-term performance of materials derived from this compound, various stabilization strategies can be employed. The choice of strategy depends on the primary degradation mechanism that needs to be mitigated.

Thermal Stability Enhancement: The inherent thermal stability of polyurethanes can be improved by incorporating more thermally stable linkages into the polymer backbone. For materials based on this compound, which is an aliphatic isocyanate, the thermal stability is generally better than that of aromatic isocyanate-based polyurethanes.

Hydrolytic Stability Improvement: The resistance to hydrolysis can be enhanced by using polyols that are less susceptible to hydrolysis, such as polyether or polycarbonate diols, instead of polyester (B1180765) diols. The incorporation of bulky side groups, like the tetradecyl chain, can also sterically hinder the approach of water molecules to the urethane linkage, thereby slowing down hydrolysis.

Antioxidants: To combat oxidative degradation, antioxidants are commonly added to the polymer formulation. Hindered phenolic antioxidants are effective radical scavengers that can interrupt the propagation step of the oxidative chain reaction. Secondary antioxidants, such as phosphites and thioesters, can decompose hydroperoxides into non-radical products.

UV Stabilizers: For applications involving outdoor exposure, the addition of UV stabilizers is crucial. UV absorbers, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as heat. Hindered Amine Light Stabilizers (HALS) are highly efficient radical scavengers that are particularly effective in protecting against photodegradation.

Common Stabilization Strategies for Isocyanate-Derived Polymers
Stabilizer TypeMechanism of ActionTarget DegradationExamples
Hindered Phenolic AntioxidantsRadical scavengingOxidativeIrganox 1010, BHT
Phosphite AntioxidantsHydroperoxide decompositionOxidativeIrgafos 168
Benzotriazole UV AbsorbersUV radiation absorptionPhotodegradationTinuvin 328
Hindered Amine Light Stabilizers (HALS)Radical scavengingPhotodegradationTinuvin 770

Characterization of Degradation Products and Pathways

A variety of analytical techniques are employed to study the degradation of this compound-derived materials, identify the degradation products, and elucidate the degradation pathways.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. It provides information on the onset of decomposition and the different stages of degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is powerful for identifying the volatile products formed during thermal degradation. The polymer is rapidly heated in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS. For polymers with long alkyl chains, Py-GC-MS can identify the various hydrocarbon fragments produced from side-chain scission.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to monitor chemical changes in the polymer during degradation. The appearance of new absorption bands, such as those corresponding to carbonyl (C=O) and hydroxyl (O-H) groups, can indicate oxidative or hydrolytic degradation. The disappearance of the urethane linkage peaks can also be tracked.

Scanning Electron Microscopy (SEM): SEM is used to examine the morphological changes on the surface of the polymer as a result of degradation, such as the formation of cracks, pits, and erosion.

Gel Permeation Chromatography (GPC): GPC is used to measure changes in the molecular weight and molecular weight distribution of the polymer, which are indicative of chain scission or crosslinking reactions occurring during degradation.

Through the application of these techniques, a comprehensive understanding of the degradation mechanisms of this compound-derived materials can be achieved, which is crucial for the development of more durable and stable products.

Q & A

Q. What are the optimal synthesis methods for tetradecyl isocyanate, and how can its purity be validated?

this compound is typically synthesized via the reaction of tetradecyl amine with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular identity (base peak at m/z 99 in EI-MS spectra) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify structural integrity, focusing on the isocyanate group’s resonance at ~120–130 ppm for ¹³C NMR. Ensure inert atmospheres (e.g., nitrogen) during synthesis to prevent hydrolysis .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Indirect GC analysis via derivatization with n-butylamine (n-DBA) is preferred due to the compound’s thermal lability and reactivity. The unreacted n-DBA is quantified, enabling precise determination of isocyanate content without direct exposure to high temperatures . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is an alternative, particularly for non-volatile byproducts . Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is harmful upon inhalation (Risk Phrase R20) and a sensitizer (R42). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical aid. Store under nitrogen at 2–8°C to prevent polymerization .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be mechanistically studied?

Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) identifies decomposition onset temperatures (observed boiling point: 271°C at 760 mmHg). Pyrolysis-GC/MS under controlled conditions (e.g., 300–400°C) can detect volatile decomposition products like CO₂ and amines. Computational kinetic modeling (e.g., using CHEMKIN) aids in elucidating reaction pathways, such as Curtius rearrangement or urea formation .

Q. What strategies resolve contradictions in isocyanate quantification data between direct and indirect methods?

Discrepancies often arise from hydrolysis during direct GC analysis. Validate methods via spike-and-recovery experiments: Add known amounts of this compound to matrices and compare recoveries. Cross-validate with titration (e.g., dibutylamine back-titration) to confirm indirect GC results. Statistical tools (e.g., ANOVA) assess method precision, while sensitivity analysis identifies error-prone steps (e.g., derivatization efficiency) .

Q. How does the alkyl chain length of this compound influence its reactivity in urethane formation?

The C14 chain introduces steric hindrance, slowing reaction kinetics compared to shorter-chain analogs (e.g., methyl isocyanate). Monitor reaction progress via FT-IR (disappearance of NCO peak at ~2270 cm⁻¹) and compare rate constants (pseudo-first-order kinetics) under controlled temperatures. Computational studies (DFT) quantify transition-state energies to explain steric effects .

Q. What advanced spectroscopic techniques characterize this compound’s interactions with biomolecules?

Time-resolved fluorescence quenching assays using tryptophan-containing proteins (e.g., BSA) reveal binding dynamics. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS), while circular dichroism (CD) spectroscopy assesses conformational changes in biomolecules upon isocyanate binding .

Methodological Considerations

  • Data Reproducibility : Report detailed experimental conditions (e.g., solvent purity, catalyst ratios) and raw datasets as supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.